molecular formula C26H27NO5S2 B3957296 2-(Ethylsulfanyl)ethyl 4-(1,3-benzodioxol-5-yl)-2-methyl-5-oxo-7-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

2-(Ethylsulfanyl)ethyl 4-(1,3-benzodioxol-5-yl)-2-methyl-5-oxo-7-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Cat. No.: B3957296
M. Wt: 497.6 g/mol
InChI Key: HMVAZDRFVWTXGE-UHFFFAOYSA-N
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Description

2-(Ethylsulfanyl)ethyl 4-(1,3-benzodioxol-5-yl)-2-methyl-5-oxo-7-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound that belongs to the class of hexahydroquinolines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Ethylsulfanyl)ethyl 4-(1,3-benzodioxol-5-yl)-2-methyl-5-oxo-7-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. Common synthetic routes may include:

    Condensation Reactions: Combining appropriate starting materials under acidic or basic conditions.

    Cyclization Reactions: Forming the hexahydroquinoline ring structure.

    Functional Group Modifications: Introducing the ethylsulfanyl, benzodioxol, and thiophenyl groups.

Industrial Production Methods

Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:

    Catalysis: Using catalysts to enhance reaction rates.

    Purification Techniques: Employing methods like crystallization, distillation, or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert ketones to alcohols or reduce other functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the aromatic rings or other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Like sodium borohydride or lithium aluminum hydride.

    Catalysts: Including acids, bases, or transition metal catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction may produce alcohols.

Scientific Research Applications

Chemistry

    Synthesis of Derivatives: The compound can serve as a precursor for synthesizing various derivatives with potential biological activities.

Biology

    Biological Activity Studies: Investigating the compound’s effects on biological systems, such as enzyme inhibition or receptor binding.

Medicine

    Drug Development: Exploring its potential as a lead compound for developing new pharmaceuticals.

Industry

    Material Science: Utilizing the compound in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(Ethylsulfanyl)ethyl 4-(1,3-benzodioxol-5-yl)-2-methyl-5-oxo-7-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The pathways involved may include:

    Enzyme Inhibition: Binding to active sites and inhibiting enzyme activity.

    Receptor Modulation: Interacting with receptors to modulate their activity.

Comparison with Similar Compounds

Similar Compounds

    Hexahydroquinoline Derivatives: Compounds with similar core structures but different substituents.

    Benzodioxol Derivatives: Compounds containing the benzodioxol moiety.

    Thiophene Derivatives: Compounds with thiophene rings.

Uniqueness

The uniqueness of 2-(Ethylsulfanyl)ethyl 4-(1,3-benzodioxol-5-yl)-2-methyl-5-oxo-7-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate lies in its specific combination of functional groups, which may confer unique biological activities and chemical properties.

Properties

IUPAC Name

2-ethylsulfanylethyl 4-(1,3-benzodioxol-5-yl)-2-methyl-5-oxo-7-thiophen-2-yl-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27NO5S2/c1-3-33-10-8-30-26(29)23-15(2)27-18-11-17(22-5-4-9-34-22)12-19(28)25(18)24(23)16-6-7-20-21(13-16)32-14-31-20/h4-7,9,13,17,24,27H,3,8,10-12,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMVAZDRFVWTXGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSCCOC(=O)C1=C(NC2=C(C1C3=CC4=C(C=C3)OCO4)C(=O)CC(C2)C5=CC=CS5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27NO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
2-(Ethylsulfanyl)ethyl 4-(1,3-benzodioxol-5-yl)-2-methyl-5-oxo-7-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
Reactant of Route 2
Reactant of Route 2
2-(Ethylsulfanyl)ethyl 4-(1,3-benzodioxol-5-yl)-2-methyl-5-oxo-7-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
Reactant of Route 3
Reactant of Route 3
2-(Ethylsulfanyl)ethyl 4-(1,3-benzodioxol-5-yl)-2-methyl-5-oxo-7-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
Reactant of Route 4
Reactant of Route 4
2-(Ethylsulfanyl)ethyl 4-(1,3-benzodioxol-5-yl)-2-methyl-5-oxo-7-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
Reactant of Route 5
Reactant of Route 5
2-(Ethylsulfanyl)ethyl 4-(1,3-benzodioxol-5-yl)-2-methyl-5-oxo-7-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
Reactant of Route 6
Reactant of Route 6
2-(Ethylsulfanyl)ethyl 4-(1,3-benzodioxol-5-yl)-2-methyl-5-oxo-7-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

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